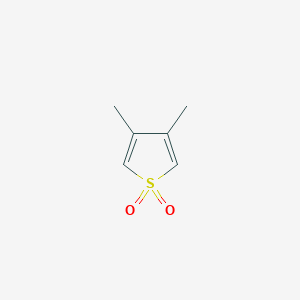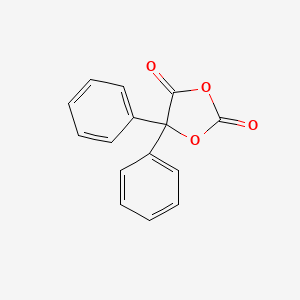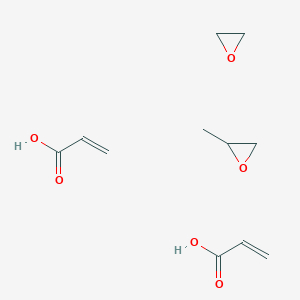
2-Methyloxirane;oxirane;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, methyl-, polymer with oxirane, di-2-propenoate is a complex chemical compound known for its versatile applications in various fields. This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with di-2-propenoate (acrylate). It is widely used in industrial applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, di-2-propenoate typically involves the polymerization of oxirane and methyl oxirane in the presence of di-2-propenoate. The reaction is usually catalyzed by a strong base such as potassium hydroxide (KOH) or a coordinative dimetalcyanide catalyst (DMC) to achieve high molecular weight polymers . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the polymerization process and achieve the desired polymer characteristics.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers (oxirane, methyl oxirane, and di-2-propenoate) are continuously fed into the reactor. The reaction is carried out under controlled conditions to ensure consistent product quality. The polymer is then purified and processed into various forms, such as films, coatings, or resins, depending on its intended application.
化学反応の分析
Types of Reactions
Oxirane, methyl-, polymer with oxirane, di-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others to tailor its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome of the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the polymer’s performance in various applications.
科学的研究の応用
Oxirane, methyl-, polymer with oxirane, di-2-propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biomedical coatings and adhesives due to its excellent biocompatibility and adhesive properties.
作用機序
The mechanism of action of oxirane, methyl-, polymer with oxirane, di-2-propenoate involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive functional groups interact with molecular targets, such as proteins or other polymers, through mechanisms like hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to exert its effects, such as enhancing adhesion, improving mechanical properties, or providing biocompatibility.
類似化合物との比較
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the di-2-propenoate component, resulting in different reactivity and applications.
Oxirane, 2-methyl-, oligomeric reaction products with oxirane, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Another related compound with distinct properties due to the presence of different functional groups.
Uniqueness
Oxirane, methyl-, polymer with oxirane, di-2-propenoate is unique due to the presence of the di-2-propenoate component, which imparts specific properties such as enhanced reactivity and compatibility with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion, biocompatibility, and tailored chemical reactivity.
特性
CAS番号 |
52503-44-3 |
|---|---|
分子式 |
C11H18O6 |
分子量 |
246.26 g/mol |
IUPAC名 |
2-methyloxirane;oxirane;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.C3H6O.C2H4O/c2*1-2-3(4)5;1-3-2-4-3;1-2-3-1/h2*2H,1H2,(H,4,5);3H,2H2,1H3;1-2H2 |
InChIキー |
NMEFMOBNHSKQJC-UHFFFAOYSA-N |
正規SMILES |
CC1CO1.C=CC(=O)O.C=CC(=O)O.C1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
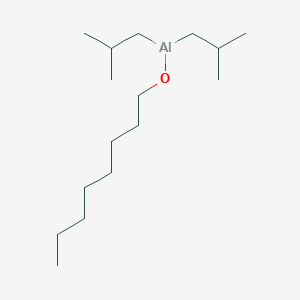
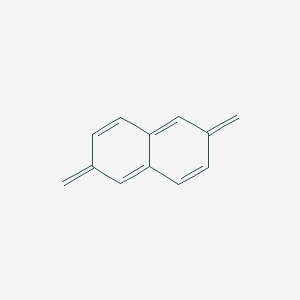
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
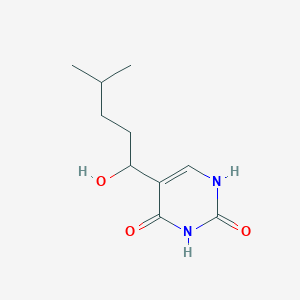
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)

